molecular formula C13H20F3N3 B8435069 4-[(3-Dimethylamino-propyl)-methyl-amino]-3-trifluoromethyl-phenylamine

4-[(3-Dimethylamino-propyl)-methyl-amino]-3-trifluoromethyl-phenylamine

Cat. No. B8435069
M. Wt: 275.31 g/mol
InChI Key: GETJHGMDHZRLNW-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

A suspension of N,N,N′-trimethyl-N′-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (1 g, 3.28 mmol) and Raney Ni (˜0.300 g) in MeOH (20 mL) is stirred for 2 h 40 min at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a brown oil: ES-MS: 276.2 [M+H]+; single peak at tR=1.30 min (System 1).
Name
N,N,N′-trimethyl-N′-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][N:6]([CH3:20])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[C:16]([F:19])([F:18])[F:17]>CO.[Ni]>[CH3:21][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][N:6]([CH3:20])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[C:16]([F:17])([F:19])[F:18]

Inputs

Step One
Name
N,N,N′-trimethyl-N′-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Quantity
1 g
Type
reactant
Smiles
CN(CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 h 40 min at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN(CCCN(C1=C(C=C(C=C1)N)C(F)(F)F)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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